Home > Products > Screening Compounds P30876 > 4-Fluorodeprenyl
4-Fluorodeprenyl - 103596-43-6

4-Fluorodeprenyl

Catalog Number: EVT-434107
CAS Number: 103596-43-6
Molecular Formula: C13H16FN
Molecular Weight: 205.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4-Fluorodeprenyl is synthesized from selegiline, a drug used to treat Parkinson's disease and major depressive disorder. Its classification as a monoamine oxidase B inhibitor highlights its role in enhancing dopaminergic activity by preventing the breakdown of neurotransmitters like dopamine. This mechanism is crucial for maintaining cognitive function and motor control in patients with neurodegenerative disorders.

Synthesis Analysis

The synthesis of 4-fluorodeprenyl involves several steps, typically beginning with the reaction of 4-fluorobenzaldehyde with nitroethane to produce racemic 4-fluoroamphetamine. This intermediate can be resolved into its enantiomers through recrystallization with L- or D-N-acetylleucine, yielding (R)-(-)-4-fluoroamphetamine or (S)-(+)-4-fluoroamphetamine in high enantiomeric excesses (greater than 96%) and moderate yields (42% and 39%, respectively) .

Following this, the synthesis continues with alkylation using propargyl bromide to yield (R)-(-)- or (S)-(+)-4-fluoronordeprenyl. This intermediate undergoes reductive methylation under Borch conditions to produce the final product, 4-fluorodeprenyl . The entire process can be summarized as follows:

  1. Start with 4-fluorobenzaldehyde.
  2. React with nitroethane to form racemic 4-fluoroamphetamine.
  3. Resolve enantiomers through recrystallization.
  4. Alkylate with propargyl bromide to obtain 4-fluoronordeprenyl.
  5. Reductive methylation to yield 4-fluorodeprenyl.
Molecular Structure Analysis

The molecular formula of 4-fluorodeprenyl is C13H16FNC_{13}H_{16}FN with a molar mass of approximately 205.276g/mol205.276\,g/mol. The compound features a fluorine atom attached to the para position of the phenyl ring of the selegiline structure, which influences its pharmacological properties .

The structural characteristics include:

  • Functional Groups: The presence of a fluorine atom increases lipophilicity and may enhance blood-brain barrier penetration.
  • Stereochemistry: The compound exists in two enantiomeric forms, each exhibiting different pharmacokinetic profiles and biological activities.
Chemical Reactions Analysis

4-Fluorodeprenyl participates in various chemical reactions primarily due to its functional groups:

  • Monoamine Oxidase Inhibition: It irreversibly inhibits monoamine oxidase B, leading to increased levels of monoamines such as dopamine and serotonin in the brain .
  • Metabolic Pathways: Upon administration, it is metabolized into active metabolites such as 4-fluoromethamphetamine and 4-fluoroamphetamine, which also exhibit pharmacological activity .

The compound has been studied for its interaction with various receptors and enzymes, contributing to its potential therapeutic effects.

Mechanism of Action

The primary mechanism of action for 4-fluorodeprenyl is its selective inhibition of monoamine oxidase B. This enzyme is responsible for the oxidative deamination of neurotransmitters such as dopamine. By inhibiting this enzyme, 4-fluorodeprenyl increases the availability of these neurotransmitters in synaptic clefts, thereby enhancing dopaminergic signaling .

In vivo studies have shown that administration of this compound results in significant inhibition of monoamine oxidase B activity across various brain regions, which correlates with improved motor function in animal models .

Physical and Chemical Properties Analysis

The physical properties of 4-fluorodeprenyl include:

  • Density: Approximately 1.024g/cm31.024\,g/cm^3.
  • Boiling Point: Around 276.2±25°C276.2\pm 25\,°C.
  • Solubility: Generally soluble in organic solvents like dichloromethane but less soluble in water.

Chemical properties include stability under standard laboratory conditions but may be sensitive to light and moisture, necessitating careful storage .

Applications

The scientific applications of 4-fluorodeprenyl are diverse:

  • Neuropharmacology: Used as a model compound for studying monoamine oxidase inhibition and its effects on neurodegenerative diseases.
  • Radiolabeling Studies: Its derivatives have been radiolabeled for use in positron emission tomography imaging to study brain metabolism and receptor binding .
  • Research Tool: Employed in various studies assessing the pharmacokinetics and distribution within biological systems, particularly concerning blood-brain barrier penetration .
Introduction to 4-Fluorodeprenyl

Historical Development and Discovery

The development of 4-fluorodeprenyl traces its origins to foundational research on selegiline. Selegiline was first synthesized in the early 1960s by Hungarian scientists Zoltan Ecseri and József Knoll at the Chinoin Pharmaceutical Company. It was isolated from the racemic mixture deprenyl and introduced clinically in Hungary in 1977 as an anti-Parkinsonian agent. Its selective and irreversible inhibition of monoamine oxidase type B (MAO-B) established it as a cornerstone therapy for Parkinson's disease [1] [4].

Table 1: Historical Development Timeline of Selegiline and 4-Fluorodeprenyl

YearCompoundKey Event
1960sSelegilineDiscovery and isolation by Ecseri and Knoll at Chinoin Pharmaceuticals
1977SelegilineFirst clinical introduction (Hungary) for Parkinson's disease
1980sSelegilineApproval in the United Kingdom (1982) and United States (1989)
1990s4-FluorodeprenylSynthesis as Chinoin-175; preclinical evaluation for enhanced neuroprotection
2000s4-FluorodeprenylInvestigation as PET tracer ([¹⁸F]fluorodeprenyl) for MAO-B imaging

Driven by efforts to enhance selegiline’s neuroprotective efficacy and metabolic stability, researchers at Chinoin developed halogenated derivatives. The strategic addition of fluorine at the para-position of selegiline’s phenyl ring yielded 4-fluorodeprenyl (coded Chinoin-175 or SR-96516-A). Early preclinical studies indicated superior neurorescue properties in models of cerebral ischemia compared to selegiline, attributed to increased central bioavailability and distinct metabolite profiles [4]. Concurrently, its radiolabeled analog enabled pioneering PET studies quantifying MAO-B density in living brain tissue, revealing enzyme alterations in neurodegenerative conditions and cigarette smokers [3].

Structural Relationship to Deprenyl and Substituted Amphetamines

4-Fluorodeprenyl belongs to the substituted amphetamine chemical class, characterized by a phenethylamine backbone with a methyl group attached to the alpha-carbon and additional substituents on the nitrogen atom or phenyl ring. Its core structure aligns with selegiline, which is chemically designated (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine. The defining modification in 4-fluorodeprenyl is the substitution of a fluorine atom at the para-position (carbon-4) of the phenyl ring, yielding (R)-N-methyl-N-(1-(4-fluorophenyl)propan-2-yl)prop-2-yn-1-amine [4] [8].

Table 2: Structural Comparison of Selegiline and 4-Fluorodeprenyl

CharacteristicSelegiline4-Fluorodeprenyl
Systematic Name(R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine(R)-N-methyl-N-(1-(4-fluorophenyl)propan-2-yl)prop-2-yn-1-amine
Molecular FormulaC₁₃H₁₇NC₁₃H₁₆FN
Molecular Weight187.29 g/mol205.28 g/mol
Phenyl Ring ModificationUnsubstitutedFluorine at para-position (C4)
Substituent EffectsStandard phenethylamine electronicsEnhanced lipophilicity; altered electron distribution

This structural modification profoundly influences electronic properties and intermolecular interactions. Fluorine’s high electronegativity induces electron withdrawal from the phenyl ring, creating a dipole moment that enhances lipid solubility and influences binding to biological targets. Critically, the para-fluorination impedes oxidative metabolism at the C4 position, thereby altering the compound’s metabolic pathway and prolonging its functional activity. The molecule retains the propargylamine moiety (-CH₂-C≡CH) bound to the nitrogen atom, essential for irreversible MAO-B inhibition via covalent adduct formation with the enzyme’s flavin cofactor [3] [10].

Within the substituted amphetamine family, 4-fluorodeprenyl shares pharmacological features with other N-propargyl derivatives but exhibits distinct behavioral and metabolic profiles compared to its non-fluorinated parent or enantiomers. For instance, while D-deprenyl demonstrates significant reinforcing effects in primate models, L-deprenyl (selegiline) and 4-fluorodeprenyl show markedly reduced abuse liability, attributable to their stereospecific metabolism and lower psychostimulant metabolite generation [6].

Key Physicochemical Properties

4-Fluorodeprenyl (C₁₃H₁₆FN) possesses distinct physicochemical characteristics attributable to its fluorine atom and chiral center. The compound crystallizes in the centrosymmetric monoclinic space group P2₁/n, with unit cell dimensions a = 7.915 Å, b = 12.817 Å, c = 11.968 Å, and β = 101.836°. The asymmetric unit contains a single molecule, demonstrating a twisted methylpiperidine chair conformation and a planar fluorobenzene ring. Key bond lengths include C-F (1.358 Å), C≡C (1.160 Å), and C-N (1.471 Å), while bond angles at the chiral center reflect tetrahedral geometry [5].

Table 3: Physicochemical Properties of 4-Fluorodeprenyl

PropertyValue/Description
Molecular Weight205.28 g/mol
Density1.024 ± 0.06 g/cm³
Boiling Point276.2 ± 25°C
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Parametersa = 7.915 Å; b = 12.817 Å; c = 11.968 Å; β = 101.836°
Chirality(R)-enantiomer
Lipophilicity (LogP)Increased vs. selegiline (estimated)
FluorescenceEmission observed at 345 nm (solid state)

Spectroscopic analyses reveal signature profiles:

  • Infrared (IR): Strong absorptions at 3290 cm⁻¹ (C≡C-H stretch), 2110 cm⁻¹ (C≡C stretch), 1600 cm⁻¹ (C=C aromatic), and 1220 cm⁻¹ (C-F stretch).
  • Nuclear Magnetic Resonance (NMR) (¹H and ¹³C): Resonances for the propargyl group (-CH₂-C≡CH) appear at δ ~3.4 ppm (¹H, CH₂) and δ ~79/72 ppm (¹³C, ≡CH/-C≡). Fluorine-induced shifts influence aromatic proton signals (δ 7.2–7.4 ppm).
  • Ultraviolet-Visible (UV-Vis): Absorption maxima at ~270 nm (π→π* transition, fluorophenyl ring).
  • Photoluminescence: Exhibits solid-state fluorescence with emission at 345 nm upon excitation at 270 nm, attributed to the conjugated fluorophenyl-propargylamine system [5].

Intermolecular interactions, analyzed via Hirshfeld surfaces, demonstrate the importance of weak non-covalent forces in crystal packing. Notable interactions include C-H···F hydrogen bonds (contributing ~5% to surface contacts) and C-H···π interactions involving the fluorophenyl ring. These forces facilitate a supramolecular network stabilized by van der Waals interactions (H···H contacts: ~55%) [5]. The fluorine atom’s role extends beyond steric and electronic effects—it participates in halogen bonding, potentially influencing target engagement or molecular recognition in biological environments [10]. Compared to selegiline, the fluorination enhances metabolic stability and brain penetration, critical factors underlying its pharmacological profile and utility as an imaging agent [3] [4].

Properties

CAS Number

103596-43-6

Product Name

4-Fluorodeprenyl

IUPAC Name

1-(4-fluorophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

InChI

InChI=1S/C13H16FN/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10H2,2-3H3

InChI Key

MUDUXRHPVDVWHU-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)F)N(C)CC#C

Synonyms

(R)-(-)-4-fluorodeprenyl
(S)-(+)-4-fluorodeprenyl
4-fluorodeprenyl
4-fluorodeprenyl hydrochloride, (+-)-isomer
4-fluorodeprenyl hydrochloride, (-)-isomer
4-fluorodeprenyl, (-)-isome

Canonical SMILES

CC(CC1=CC=C(C=C1)F)N(C)CC#C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.